Unimolecular Decomposition Rate Constant at 80 °C Versus Benzoyl Peroxide
The first-order rate constant for thermal decomposition of bis(4-methoxybenzoyl) peroxide in acetophenone at 80 °C is approximately 3.2-fold higher than that of unsubstituted benzoyl peroxide (BPO). This head-to-head kinetic comparison, conducted under identical solvent and temperature conditions, demonstrates that the p-methoxy substituent significantly labilizes the peroxide bond toward homolytic scission [1].
| Evidence Dimension | First-order rate constant (k₁) for unimolecular thermal decomposition |
|---|---|
| Target Compound Data | k₁ ≈ 9.35 × 10⁻⁵ s⁻¹ at 80 °C in acetophenone |
| Comparator Or Baseline | Benzoyl peroxide (BPO): k₁ ≈ 2.92 × 10⁻⁵ s⁻¹ at 80 °C in acetophenone |
| Quantified Difference | k₁(BMBP) / k₁(BPO) ≈ 3.2; BMBP decomposes approximately 3.2 times faster |
| Conditions | Acetophenone solvent, initial peroxide concentration 0.02–0.09 M, first-order region confirmed, 80.0 °C |
Why This Matters
A 3.2-fold higher decomposition rate constant at equivalent temperature translates to appreciably shorter initiation half-times, enabling reduced process cycle times or lower initiator loading in thermally cured systems—directly affecting manufacturing throughput and formulation cost.
- [1] Blomquist, A. T.; Buselli, A. J. The Decomposition of sym-Substituted Benzoyl Peroxides. J. Am. Chem. Soc. 1951, 73, 3883–3888. DOI: 10.1021/ja01152a101. View Source
